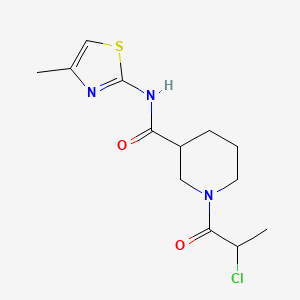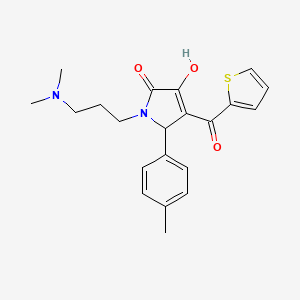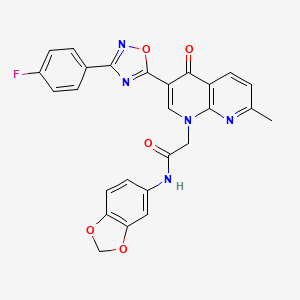![molecular formula C22H18Cl2N4OS B2493901 7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242866-11-0](/img/structure/B2493901.png)
7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves multi-step reactions starting from suitable precursors like cyanthieno oxazines or ethyl cyanoacetate, employing strategies like ANRORC reactions, cyclization, and substitution reactions. One example includes the basic substituted thieno[3,4-d]pyrimidine carboxylic acids synthesized via unusual ring transformation from 7-cyan-thieno[3,2-d]-1,3-oxazine (Briel, 1998). Additionally, a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been reported, highlighting the move towards more sustainable methods (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives has been extensively studied through various spectroscopic methods, including IR, NMR, and X-ray diffraction. These studies confirm the unique structural features of these compounds, such as the presence of piperazine units and chlorophenyl groups, which are essential for their biological activity. For instance, the crystal structure of a similar compound was elucidated, demonstrating the significance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Şahin et al., 2012).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensation with anilines, hydrazines, and isocyanates, leading to a wide array of derivatives with diverse biological activities. For example, compounds synthesized from starting compounds like 7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3′,2′:4,5]thieno[3,2-d]-[1,3]oxazin-4-one have shown promising antimicrobial activities (Fayed et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of thieno[3,2-d]pyrimidine derivatives highlight their potential as antimicrobial agents. These compounds have been synthesized through various chemical reactions and evaluated against a range of microbial strains, showing significant antimicrobial properties. This points to their potential use in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi. For instance, a novel series of spiro compounds derived from thieno[3,2-d]pyrimidines demonstrated potent activity against both Gram-negative and Gram-positive bacteria, with some compounds showing higher antifungal activity than the standard drug ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).
Anticancer Properties
The design and synthesis of thieno[3,2-d]pyrimidine derivatives incorporating a piperazine unit have been explored for their potential as anticancer agents. These compounds have been crafted based on the structure of protein tyrosine kinase inhibitors, suggesting their role in cancer treatment through the inhibition of specific enzymes critical for cancer cell growth. The structural and functional properties of these derivatives aim at developing novel anticancer therapies with potentially fewer side effects and enhanced efficacy (Min, 2012).
Structural and Electronic Properties
The study of the structural and electronic properties of certain thieno[3,2-d]pyrimidine derivatives has provided insights into their potential pharmacological activities. By examining the crystal structures and conducting molecular orbital calculations, researchers have identified the key structural features that contribute to their activity. This research is foundational for the rational design of new compounds with enhanced pharmacological profiles, opening avenues for the development of drugs with targeted actions and minimized adverse effects (Georges et al., 1989).
Antinociceptive and Anti-inflammatory Properties
The exploration of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties indicates the versatility of thieno[3,2-d]pyrimidine scaffolds in therapeutic applications. These derivatives have shown significant activity in preclinical models, suggesting their potential in treating conditions associated with pain and inflammation. The research into such compounds offers a promising direction for the development of new analgesic and anti-inflammatory medications (Selvam, Karthik, Palanirajan, & Ali, 2012).
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-15-4-1-3-14(11-15)18-13-30-20-19(18)25-22(26-21(20)29)28-9-7-27(8-10-28)17-6-2-5-16(24)12-17/h1-6,11-13H,7-10H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOCONNDHCYNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)


![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)


